Boc-Leu-Lys-Arg-AMC hydrochloride chemical structure and properties
Boc-Leu-Lys-Arg-AMC hydrochloride chemical structure and properties
An In-Depth Technical Guide to Boc-Leu-Lys-Arg-AMC Hydrochloride: Mechanistic Properties and Applications in Protease Kinetics
Executive Summary
In the landscape of protease kinetics and drug discovery, the precise measurement of enzymatic activity is paramount. Boc-Leu-Lys-Arg-AMC hydrochloride [1] is a highly sensitive, synthetic fluorogenic peptide substrate engineered specifically for the continuous kinetic profiling of trypsin-like serine and cysteine proteases. By mimicking the natural cleavage sites of enzymes such as plasma kallikrein, cathepsin B, and oligopeptidase B, this substrate allows researchers to quantify enzymatic activity, calculate Michaelis-Menten constants ( Km , kcat ), and screen potential protease inhibitors with high signal-to-noise ratios[2],,.
This whitepaper dissects the structural causality, mechanistic action, and self-validating experimental workflows associated with Boc-Leu-Lys-Arg-AMC, providing a comprehensive framework for application scientists and drug development professionals.
Chemical Identity & Structural Causality
The molecular architecture of Boc-Leu-Lys-Arg-AMC is not arbitrary; every functional group serves a specific, causal purpose in assay design.
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The N-terminal Boc (tert-butyloxycarbonyl) Group: Acts as a protective shield. By blocking the N-terminus, it prevents non-specific degradation by background aminopeptidases present in complex biological samples (e.g., plasma or cell lysates), ensuring that cleavage is strictly endopeptidase-driven.
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The Peptide Sequence (Leu-Lys-Arg): This sequence dictates enzyme specificity. It maps to the P3-P2-P1 sub-sites of the protease active cleft. The presence of basic amino acids (Lysine at P2, Arginine at P1) is critical for electrostatic anchoring into the negatively charged S2 and S1 specificity pockets of trypsin-like proteases[2].
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The C-terminal AMC (7-amino-4-methylcoumarin) Fluorophore: The reporter moiety. When conjugated via an amide bond to the P1 Arginine, the fluorescence of AMC is heavily quenched. Upon proteolytic hydrolysis of this specific amide bond, free AMC is released, triggering a massive shift in fluorescence that can be monitored in real-time[3],[4].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | Boc-Leu-Lys-Arg-AMC hydrochloride salt |
| CAS Number | 109358-47-6[5],[] |
| Molecular Formula | C33H53ClN8O7 (Salt) / C33H52N8O7 (Base)[1],[5] |
| Molecular Weight | 709.3 g/mol (Salt) / 672.82 g/mol (Base)[1],[5] |
| Excitation / Emission | λex : 360–380 nm / λem : 440–460 nm[3] |
Mechanistic Cleavage Pathway
Mechanistic cleavage of Boc-Leu-Lys-Arg-AMC by target proteases to release fluorescent AMC.
Key Applications & Literature Grounding
Contact Activation System (Kallikrein Generation)
The Contact Activation System (CAS) is a critical pathway in coagulation and inflammation. Strandberg et al. (2025) utilized Boc-Leu-Lys-Arg-AMC to quantify the Endogenous Kallikrein Potential (EKP) in human plasma[7],[8]. By substituting traditional thrombin substrates with this kallikrein-specific substrate in a Calibrated Automated Thrombin generation assay, they successfully measured the systemic activation of the CAS in patients starting combined oral contraceptives[7],[8].
Cathepsin B & L Activity Profiling
Cathepsins are lysosomal cysteine proteases frequently upregulated in various cancers. In preclinical oncology models, Elie et al. (2010) employed Boc-Leu-Lys-Arg-AMC to determine the IC50 values of VBY-825, a novel reversible cathepsin inhibitor[4],[9]. The substrate's high affinity for Cathepsin B allowed for precise, continuous kinetic reads during a 5-minute assay window, ensuring measurements were taken at the initial velocity ( v0 )[4].
Oligopeptidase B (OpdB) Kinetics
OpdB is a virulence factor in pathogens like Salmonella enterica. Morty et al. (2002) demonstrated that OpdB exhibits amidolytic activity exclusively against substrates with basic P1 residues[2],[10]. Using Boc-Leu-Lys-Arg-AMC, they mapped the enzyme's catalytic power, establishing it as a highly efficient substrate for OpdB[2].
Table 2: Kinetic Parameters Across Target Proteases
| Target Enzyme | Substrate | Km ( μM ) | kcat ( s−1 ) | kcat/Km ( s−1μM−1 ) |
| Oligopeptidase B (S. typhimurium) | Boc-Leu-Lys-Arg-AMC | 1.0 | 28 | 28.0[2] |
| Plasma Kallikrein (Human) | Boc-Leu-Lys-Arg-AMC | ~0.91 | ~19 | ~20.8[3] |
Self-Validating Experimental Workflows
To establish trustworthiness in enzymatic assays, protocols cannot rely on single-point measurements. They must be self-validating systems . The following protocol utilizes continuous kinetic reads (to prevent substrate depletion artifacts) and incorporates internal controls to isolate the specific signal from background noise.
Protocol: Fluorometric Kinetic Assay for Protease Activity
Causality of Design: Continuous reads are chosen over endpoint reads because endpoint assays cannot verify if the reaction remained linear over time. If substrate depletion or product inhibition occurs, endpoint data will mathematically skew the Km and Vmax calculations.
Step 1: Reagent Preparation
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Reconstitute Boc-Leu-Lys-Arg-AMC in anhydrous DMSO to a 10 mM stock. Causality: DMSO prevents premature aqueous hydrolysis of the AMC ester bond.
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Prepare Assay Buffer (e.g., 50 mM MES pH 6.0, 2.5 mM DTT, 2.5 mM EDTA for Cathepsin B)[4]. Causality: DTT maintains the active-site cysteine in a reduced state, while EDTA chelates metalloproteases that might cause off-target cleavage.
Step 2: The Self-Validation Checkpoint (Controls) Set up a 96-well black microplate with the following self-validating control wells:
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Blank Control: Buffer + Substrate (Measures spontaneous auto-hydrolysis).
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Inhibitor Control: Enzyme + Substrate + Specific Inhibitor (e.g., CA-074 for Cathepsin B). If fluorescence still occurs here, your signal is contaminated by a non-target protease.
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Calibration Curve: Serial dilutions of free AMC (0.1 μM to 10 μM ). Converts Relative Fluorescence Units (RFU) to absolute molar product.
Step 3: Kinetic Incubation & Detection
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Add 50 μL of enzyme/sample to the respective wells.
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Initiate the reaction by adding 50 μL of the substrate working solution (final concentration should bracket the estimated Km ).
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Immediately read the plate in a fluorometer at 37∘C using λex=360 nm and λem=460 nm[3].
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Record fluorescence every 30 seconds for 15–30 minutes.
Step 4: Data Analysis Extract the initial linear slope ( ΔRFU/min ) from the kinetic curve. Use the AMC calibration curve to convert this to velocity ( v0 in μM/min ). Fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax .
Self-validating experimental workflow for protease kinetic assays using fluorogenic substrates.
References
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Strandberg, J., et al. "Increased contact system activity three months after starting combined oral contraceptives." Thrombosis Research, vol. 253, 2025, p. 109428.
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Elie, B. T., et al. "Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model." Biochimie, vol. 92, no. 11, 2010, pp. 1618-1624.
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Morty, R. E., et al. "Substrate Recognition Properties of Oligopeptidase B from Salmonella enterica Serovar Typhimurium." Journal of Bacteriology, vol. 184, no. 12, 2002, pp. 3329–3337.
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- 1. Boc-Leu-Lys-Arg-AMC Hydrochloride | 2237216-43-0 | Benchchem [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. buyersguidechem.com [buyersguidechem.com]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. vbn.aau.dk [vbn.aau.dk]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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